

# **Application Notes and Protocols for Tungsten Disulfide in Hydrodesulfurization Catalysis**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tungsten disulfide** (WS<sub>2</sub>) as a catalyst in hydrodesulfurization (HDS) processes, a critical technology for removing sulfur-containing compounds from petroleum feedstocks. The following sections detail the synthesis of WS<sub>2</sub> catalysts, experimental protocols for their evaluation, and quantitative data on their performance.

## Introduction to Tungsten Disulfide Catalysis in Hydrodesulfurization

**Tungsten disulfide** (WS<sub>2</sub>) is a highly effective catalyst for the hydrodesulfurization (HDS) of crude oil fractions.[1] Its layered structure, analogous to molybdenum disulfide (MoS<sub>2</sub>), provides active sites for the cleavage of carbon-sulfur bonds.[2] The catalytic activity of WS<sub>2</sub> can be significantly enhanced through the use of promoters, such as cobalt (Co) and nickel (Ni), and by dispersing it on high-surface-area supports like gamma-alumina (γ-Al<sub>2</sub>O<sub>3</sub>), and mesoporous materials.[3][4] The HDS of sulfur-containing aromatic compounds, such as dibenzothiophene (DBT), over WS<sub>2</sub> catalysts primarily proceeds through two distinct reaction pathways: the direct desulfurization (DDS) route and the hydrogenation (HYD) route.[5][6] The selectivity towards these pathways is influenced by the catalyst composition, support, and reaction conditions.

### **Catalyst Synthesis Protocols**



This section outlines the detailed protocols for the synthesis of supported and unsupported WS<sub>2</sub> catalysts.

## Protocol for Synthesis of Supported Ni-WS<sub>2</sub>/y-Al<sub>2</sub>O<sub>3</sub> Catalyst

This protocol describes the synthesis of a nickel-promoted **tungsten disulfide** catalyst supported on gamma-alumina via the incipient wetness impregnation method.

#### Materials:

- Ammonium metatungstate ((NH<sub>4</sub>)<sub>6</sub>H<sub>2</sub>W<sub>12</sub>O<sub>40</sub>·xH<sub>2</sub>O)
- Nickel(II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- y-Al<sub>2</sub>O<sub>3</sub> support (high surface area)
- Deionized water
- Drying oven
- Calcination furnace
- Tube furnace for sulfidation

#### Procedure:

- Support Preparation: Dry the γ-Al<sub>2</sub>O<sub>3</sub> support at 120°C for 4 hours to remove any adsorbed water.
- Impregnation Solution Preparation:
  - Calculate the required amount of ammonium metatungstate and nickel(II) nitrate hexahydrate to achieve the desired metal loading (e.g., 15-25 wt% W and 3-5 wt% Ni).
  - Dissolve the calculated amounts of precursors in a volume of deionized water equal to the pore volume of the y-Al<sub>2</sub>O<sub>3</sub> support.



#### · Impregnation:

- Add the impregnation solution dropwise to the dried γ-Al<sub>2</sub>O<sub>3</sub> support with continuous mixing to ensure uniform distribution.
- Age the impregnated support at room temperature for 12 hours.
- Drying and Calcination:
  - Dry the impregnated catalyst at 120°C for 12 hours.
  - Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.
- Sulfidation (Activation):
  - Place the calcined catalyst in a tube furnace.
  - Activate the catalyst by sulfidation under a flow of a 10-15% H<sub>2</sub>S/H<sub>2</sub> gas mixture.
  - Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.[7]
  - Cool the catalyst to room temperature under a flow of nitrogen before use.

# Protocol for Synthesis of Unsupported WS<sub>2</sub> Catalyst via Ammonium Tetrathiotungstate Decomposition

This protocol details the synthesis of an unsupported WS<sub>2</sub> catalyst through the thermal decomposition of ammonium tetrathiotungstate (ATT).

#### Materials:

- Ammonium tetrathiotungstate ((NH<sub>4</sub>)<sub>2</sub>WS<sub>4</sub>)
- Tube furnace
- Inert gas (Nitrogen or Argon)



#### Procedure:

- Precursor Placement: Place a known amount of ammonium tetrathiotungstate in a quartz boat inside a tube furnace.
- Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., nitrogen) to remove any oxygen.
- Thermal Decomposition:
  - Heat the furnace to a temperature between 500°C and 600°C under a continuous flow of the inert gas. The heating rate is typically 5-10°C/min.
  - Hold at the final temperature for 2-4 hours to ensure complete decomposition of the precursor to WS<sub>2</sub>.
- Cooling and Passivation:
  - Cool the furnace down to room temperature under the inert gas flow.
  - The resulting black powder is the unsupported WS<sub>2</sub> catalyst. For storage and handling, a
    passivation step (e.g., exposure to a 1% O<sub>2</sub>/N<sub>2</sub> mixture) might be necessary to prevent
    rapid oxidation upon exposure to air.

# **Experimental Protocols for Hydrodesulfurization Studies**

This section provides a detailed protocol for evaluating the catalytic performance of WS<sub>2</sub> catalysts in the hydrodesulfurization of a model sulfur compound, dibenzothiophene (DBT).

## Protocol for Dibenzothiophene (DBT) Hydrodesulfurization in a Batch Reactor

#### Equipment:

 High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge.



 Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for product analysis.

#### Materials:

- Synthesized WS<sub>2</sub> catalyst
- Dibenzothiophene (DBT)
- Solvent (e.g., decalin or hexadecane)
- High-purity hydrogen (H<sub>2</sub>) gas
- Internal standard for GC analysis (e.g., dodecane)

#### Procedure:

- Catalyst Loading and Feed Preparation:
  - Load a specific amount of the sulfided WS<sub>2</sub> catalyst (e.g., 0.1-0.5 g) into the batch reactor.
  - Prepare a feed solution by dissolving a known concentration of DBT (e.g., 300-500 ppm S)
     in the chosen solvent.[8] Add an internal standard for accurate quantification.
- Reactor Sealing and Purging:
  - Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
- Reaction Execution:
  - Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3.1 5.5 MPa).[7][9]
  - Heat the reactor to the reaction temperature (e.g., 320 400°C) while stirring.[7][8]
  - Maintain the desired temperature and pressure for the duration of the experiment (e.g., 1-6 hours).



- Sampling and Analysis:
  - Periodically, withdraw liquid samples from the reactor.
  - Analyze the samples using a gas chromatograph to determine the concentration of DBT and the reaction products (biphenyl, cyclohexylbenzene, etc.).
- Data Analysis:
  - Calculate the DBT conversion and the selectivity towards the DDS and HYD pathways based on the product distribution.

### **Quantitative Data Presentation**

The following tables summarize the quantitative data on the performance of various WS<sub>2</sub>-based catalysts in the hydrodesulfurization of dibenzothiophene.

Table 1: Physicochemical Properties of Supported WS2 Catalysts

Catalyst	Support	W loading (wt%)	Ni loading (wt%)	BET Surface Area (m²/g)	Reference
NiW/Al <sub>2</sub> O <sub>3</sub>	y-Al <sub>2</sub> O <sub>3</sub>	17	5.5	150-250	[10]
NiW/Al <sub>2</sub> O <sub>3</sub> - ZrO <sub>2</sub>	Al2O3-ZrO2	15-20	3-5	200-350	[8]
W/AI-HMS	Al-HMS	10-25	-	700-900	[4]
CoW/AI-HMS	Al-HMS	21	1-5	650-850	[4]

Table 2: Catalytic Performance of WS2 Catalysts in DBT Hydrodesulfurization



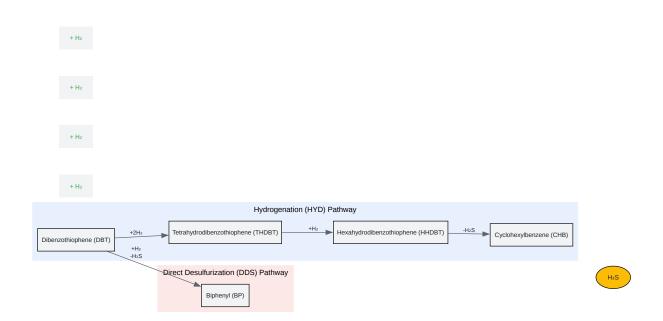
Catalyst	Temperatur e (°C)	Pressure (MPa)	DBT Conversion (%)	HYD/DDS Ratio	Reference
NiW/Al <sub>2</sub> O <sub>3</sub> - CeO <sub>2</sub>	320	5.5	up to 97	Varies with CeO <sub>2</sub> loading	[7]
NiWS/Al25Zr7	320	5.52	High	Predominantl y HYD	[8]
in situ activated WS <sub>2</sub>	350	3.1	~70	-	[9]
in situ activated Ni/WS <sub>2</sub>	350	3.1	~85	Enhanced DDS	[9]
ex situ activated Co/WS <sub>2</sub>	350	3.1	~55	-	[9]

### **Visualizations**

The following diagrams illustrate the key pathways and workflows related to WS<sub>2</sub> catalysis in hydrodesulfurization.

### **Hydrodesulfurization Pathways of Dibenzothiophene**



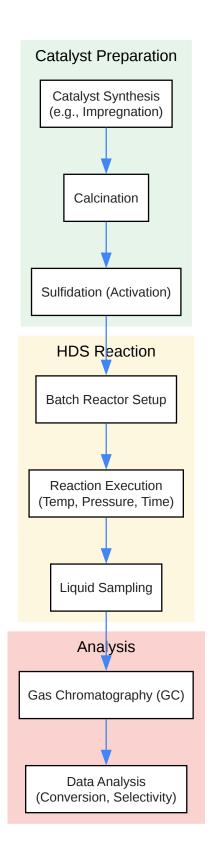


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Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene (DBT).

## **Experimental Workflow for Catalyst Evaluation**





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### References

- 1. dot | Graphviz [graphviz.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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